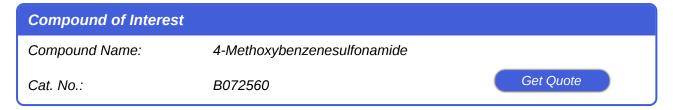


# Application Notes and Protocols: A Guide to the Recrystallization of 4Methoxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-

**Methoxybenzenesulfonamide** via recrystallization. The protocols outlined are based on established principles of crystallization for aromatic sulfonamides and are intended to serve as a robust starting point for laboratory implementation.

## Introduction

**4-Methoxybenzenesulfonamide** is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This application note details a step-by-step protocol for the recrystallization of **4-Methoxybenzenesulfonamide**, focusing on the use of a mixed-solvent system of ethanol and water.

## **Physicochemical Properties**

A summary of the key physical and chemical properties of **4-Methoxybenzenesulfonamide** is provided in the table below.



Property	Value	Reference
Molecular Formula	C7H9NO3S	[1]
Molecular Weight	187.22 g/mol	[2]
Melting Point	111-115 °C	[3]
Appearance	White to pale cream crystalline powder or solid	[1]
Solubility in Water	Slightly soluble	[1]

# Experimental Protocol: Recrystallization of 4-Methoxybenzenesulfonamide

This protocol describes the recrystallization of **4-Methoxybenzenesulfonamide** using a mixed ethanol/water solvent system. This method is widely applicable to sulfonamides, which often exhibit good solubility in hot alcohols and poor solubility in cold water.[4][5]

#### Materials and Equipment:

- Crude 4-Methoxybenzenesulfonamide
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks (two sizes)
- · Hotplate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod



- Ice bath
- Spatula
- Drying oven or desiccator

#### Procedure:

- Dissolution:
  - Place the crude 4-Methoxybenzenesulfonamide (e.g., 5.0 g) into an appropriately sized
    Erlenmeyer flask equipped with a magnetic stir bar.
  - Add a minimal volume of 95% ethanol to the flask, just enough to create a slurry.
  - Gently heat the mixture on a hotplate with stirring.
  - Continue to add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
- Hot Filtration (Optional):
  - If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
  - Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate.
  - Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
  - Quickly pour the hot solution of 4-Methoxybenzenesulfonamide through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.
- Crystallization:
  - To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates the saturation point has been reached.



- If excess water is added and the solution becomes significantly cloudy, add a few drops of hot ethanol until the solution becomes clear again.
- Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
- Isolation and Washing:
  - Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
  - Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering soluble impurities.
- · Drying:
  - Continue to draw air through the Buchner funnel to partially dry the crystals.
  - Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved, or alternatively, dry in a desiccator under vacuum.

### **Data Presentation**

The following table provides illustrative data for a typical recrystallization of **4-Methoxybenzenesulfonamide**. Please note that actual results may vary based on the initial purity of the crude material and specific laboratory conditions.



Parameter	Value
Initial Mass of Crude Material	5.0 g
Volume of 95% Ethanol Used	~25 mL
Volume of Water Added	~15 mL
Mass of Purified Product	4.2 g
Percent Recovery	84%
Melting Point of Purified Product	112-114 °C
Appearance of Purified Product	White, crystalline solid

# **Experimental Workflow**

The following diagram illustrates the logical workflow for the recrystallization of **4-Methoxybenzenesulfonamide**.



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Caption: Workflow for the recrystallization of **4-Methoxybenzenesulfonamide**.

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